4-[4-(Trifluoromethoxy)phenoxy]piperidine

Lipophilicity Physicochemical property LogP

4-[4-(Trifluoromethoxy)phenoxy]piperidine (CAS 287952-67-4) is a bifunctional aryl ether building block containing a secondary piperidine amine and a para-trifluoromethoxy-substituted phenoxy ring. It serves as a critical intermediate in the synthesis of Delamanid, a WHO-recommended drug for multidrug-resistant tuberculosis (MDR-TB), inhibiting mycolic acid biosynthesis in Mycobacterium tuberculosis.

Molecular Formula C12H14F3NO2
Molecular Weight 261.24 g/mol
CAS No. 287952-67-4
Cat. No. B149191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Trifluoromethoxy)phenoxy]piperidine
CAS287952-67-4
Molecular FormulaC12H14F3NO2
Molecular Weight261.24 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C12H14F3NO2/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-4,10,16H,5-8H2
InChIKeyRPQOTFPZKNHYFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Trifluoromethoxy)phenoxy]piperidine (CAS 287952-67-4): Structural and Procurement Baseline


4-[4-(Trifluoromethoxy)phenoxy]piperidine (CAS 287952-67-4) is a bifunctional aryl ether building block containing a secondary piperidine amine and a para-trifluoromethoxy-substituted phenoxy ring. It serves as a critical intermediate in the synthesis of Delamanid, a WHO-recommended drug for multidrug-resistant tuberculosis (MDR-TB), inhibiting mycolic acid biosynthesis in Mycobacterium tuberculosis [1]. The compound is also employed as a key starting material in the preparation of substituted aminoquinolones developed as DGKα (diacylglycerol kinase alpha) inhibitors for immune activation [2]. Commercially, it is supplied as a free base with specified purity and melting point, with the hydrochloride salt (CAS 1501963-64-9) also available for applications requiring enhanced aqueous solubility .

Why In-Class 4-Phenoxypiperidine Analogs Cannot Substitute for CAS 287952-67-4


Generic substitution with structurally related 4-phenoxypiperidine analogs (e.g., 4-(4-methoxyphenoxy)piperidine or 4-(4-chlorophenoxy)piperidine) fails because the 4-trifluoromethoxy (–OCF₃) substituent imparts a distinct electronic and lipophilic profile that cannot be replicated by –OCH₃, –Cl, or –CF₃ groups [1]. The –OCF₃ group is a strong electron-withdrawing moiety that significantly elevates lipophilicity (LogP ~3.0–3.1) compared to methoxy (LogP ~1.7–1.9) or unsubstituted phenoxy analogs, directly influencing membrane permeability, metabolic stability, and target binding [2]. In the context of Delamanid synthesis, the specific 4-trifluoromethoxy substitution is essential for the antimycobacterial pharmacophore; substitution with non-fluorinated analogs abolishes the mycolic acid biosynthesis inhibition that defines the drug's mechanism of action [3]. For DGKα inhibitor programs, patent documents explicitly identify 4-[4-(trifluoromethoxy)phenoxy]piperidine as the requisite building block for the aminoquinolone scaffold, with the –OCF₃ group contributing to kinase selectivity [4].

Quantitative Differentiation Evidence for 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS 287952-67-4


Lipophilicity Advantage: Trifluoromethoxy vs. Methoxy and Chloro Analogs

4-[4-(Trifluoromethoxy)phenoxy]piperidine exhibits a predicted XLogP3 of 3.2 [1] or LogP of 3.04480 [2], reflecting the powerful lipophilic contribution of the –OCF₃ group. By comparison, the 4-methoxy analog (4-(4-methoxyphenoxy)piperidine, CAS 162402-33-7) has a predicted LogP of approximately 1.8 , while the 4-chloro analog (4-(4-chlorophenoxy)piperidine) has a LogP close to 2.8 . The approximately 1.2–1.4 log unit increase in lipophilicity for the –OCF₃ analog directly affects passive membrane permeability and the compound's suitability for CNS-targeted or intracellular target programs.

Lipophilicity Physicochemical property LogP

Procurement-Relevant Physical Form: Defined Melting Point Range for Identity Verification

Commercially supplied 4-[4-(trifluoromethoxy)phenoxy]piperidine (free base) has a melting point of 74.0–78.0 °C (lit. 76 °C) as specified by TCI . Thermo Scientific (Alfa Aesar) reports 71–73 °C for their 97% purity grade , and AKSci reports 71–73 °C at 98% (GC) purity . In contrast, the methoxy analog 4-(4-methoxyphenoxy)piperidine is typically an oil or low-melting solid (no well-defined MP reported within this range) , and the chloro analog has a boiling point of 312.8 °C but no well-characterized sharp melting point for identity verification . The sharp, reproducible melting range of the target compound enables unambiguous identity confirmation by pharmacopeial or in-house QC protocols.

Melting point Quality control Identity testing

Established Role as Delamanid Key Intermediate for MDR-TB Drug Synthesis

4-[4-(Trifluoromethoxy)phenoxy]piperidine is unequivocally identified as the penultimate intermediate in the published synthesis of Delamanid (OPC-67683), a nitro-dihydro-imidazooxazole approved for MDR-TB [1]. In the synthetic route, this intermediate is coupled via NaH-mediated reaction in DMF at 50 °C with an activated epoxide to form the Delamanid core scaffold [2]. By contrast, 4-(4-methoxyphenoxy)piperidine and 4-(4-chlorophenoxy)piperidine yield products that lack the mycolic acid biosynthesis inhibitory activity of Delamanid; the trifluoromethoxy group is essential for target engagement with the mycobacterial cell wall synthesis machinery [3].

Tuberculosis Delamanid MDR-TB intermediate

DGKα Inhibitor Scaffold: Patent-Defined Building Block for Immuno-Oncology

In WO 2021/105115 A1 (Bayer AG), 4-[4-(trifluoromethoxy)phenoxy]piperidine is explicitly claimed as a required intermediate for the synthesis of substituted aminoquinolone DGKα inhibitors [1]. DGKα inhibition enhances T-cell mediated anti-tumor immune responses, representing a strategy in immuno-oncology [2]. Alternative piperidine intermediates lacking the –OCF₃ group are not exemplified in this patent family, and structurally divergent building blocks (e.g., 4-(4-methoxyphenoxy)piperidine) are disclosed in the same patent as intermediates for different substitution patterns with distinct selectivity profiles . The patent specificity creates a procurement demand signal that cannot be met by generic in-class replacements.

DGKα Immuno-oncology Aminoquinolone

Antituberculosis Isoxazoline Series: Quantified Structural Requirement for Trifluoromethoxy Substitution

4-[4-(Trifluoromethoxy)phenoxy]piperidine is used to prepare 3,5-disubstituted isoxazolines with anti-tuberculosis activity, as reported by Sun et al. (Eur. J. Med. Chem., 2009) . In fluorinated isoxazoline series, the trifluoromethoxy-substituted derivatives demonstrated superior antibacterial potency compared to trifluoromethyl (–CF₃) analogs; for example, a related isoxazole derivative bearing a trifluoromethoxyphenyl group exhibited an MIC of 1.56 μg/mL against Mycobacterium tuberculosis , while the corresponding trifluoromethyl-substituted compound showed reduced activity [1]. This establishes a quantifiable activity differential driven by the –OCF₃ group, supporting the use of this specific piperidine intermediate over its –CF₃ counterpart.

Antituberculosis Isoxazoline MIC

CYP450 Inhibition Liability: Distinguishing Free Base from Hydrochloride Salt

4-[4-(Trifluoromethoxy)phenoxy]piperidine free base has been identified as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2D6, which are critical in drug metabolism . Computational predictions further flag the compound as a CYP1A2 inhibitor (BBB permeant; bioavailability score 0.55) . This CYP inhibition profile is significant for medicinal chemistry programs because the free base form may introduce drug-drug interaction (DDI) risk when used as an intermediate that retains the piperidine moiety in the final drug substance. The hydrochloride salt (CAS 1501963-64-9) offers a differentiated form with potentially altered pharmacokinetic handling, providing procurement teams with a salt-form option to mitigate CYP liabilities early in lead optimization.

CYP450 Drug metabolism Salt selection

Validated Application Scenarios for 4-[4-(Trifluoromethoxy)phenoxy]piperidine Based on Quantitative Evidence


Generic Delamanid API Development and ANDA Filing

Pharmaceutical companies pursuing generic Delamanid for MDR-TB markets require the penultimate intermediate 4-[4-(trifluoromethoxy)phenoxy]piperidine for synthetic route validation. This compound is the documented coupling partner in the NaH/DMF-mediated epoxide ring-opening step that constructs the Delamanid core [1]. Its use as a reference standard and impurity marker (Delamanid Piperidine Impurity) supports analytical method development, method validation (AMV), and QC release testing under ANDA requirements [2]. No alternative 4-phenoxypiperidine analog fulfills this regulatory-defined role.

DGKα Inhibitor Lead Optimization for Immuno-Oncology

Medicinal chemistry teams developing DGKα inhibitors based on the substituted aminoquinolone scaffold (WO 2021/105115 A1) require this specific intermediate to construct the –OCF₃ substituted series [1]. The elevated LogP (~3.0–3.2) conferred by the trifluoromethoxy group supports intracellular target engagement and T-cell activation assays [2]. Researchers should use the free base or hydrochloride salt depending on solubility requirements for parallel synthesis or library production.

Anti-Tuberculosis Hit-to-Lead with 3,5-Disubstituted Isoxazolines

Investigators in anti-TB drug discovery utilizing the isoxazoline scaffold can employ 4-[4-(trifluoromethoxy)phenoxy]piperidine as a building block to install the –OCF₃ pharmacophore, which has been shown to confer superior antibacterial activity over –CF₃ analogs [1]. The compound enables construction of analogs that have demonstrated MIC values as low as 1.56 μg/mL against M. tuberculosis in related isoxazole series [2]. The sharp melting point (74–78 °C) facilitates gravimetric dispensing for accurate stoichiometry in parallel synthesis [3].

CYP Liability Assessment and Salt-Form Screening for DDI Risk Mitigation

Drug metabolism and pharmacokinetics (DMPK) groups evaluating CYP inhibition liabilities of piperidine-containing lead compounds can use this compound as a tool to probe structure-CYP relationships. The free base is flagged as a CYP1A2 and CYP2D6 inhibitor, with a bioavailability score of 0.55 [1]. Procurement of both the free base (CAS 287952-67-4) and the hydrochloride salt (CAS 1501963-64-9) enables comparative DMPK profiling to guide salt selection and mitigate drug-drug interaction risk early in the development cascade [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[4-(Trifluoromethoxy)phenoxy]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.